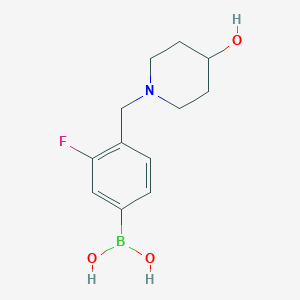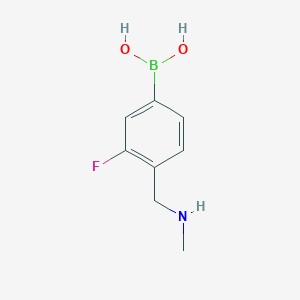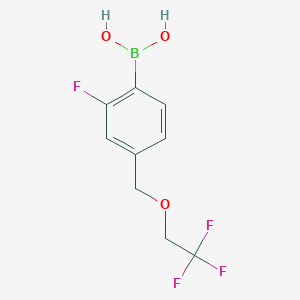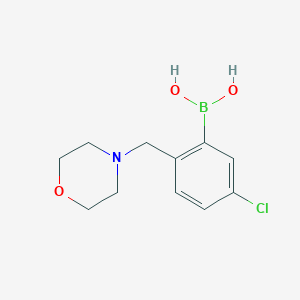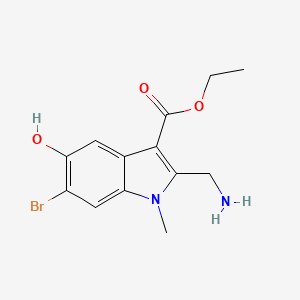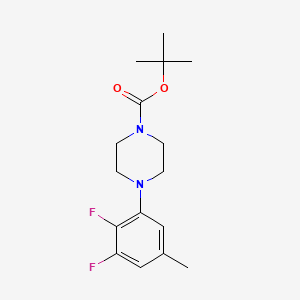
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Übersicht
Beschreibung
The compound (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a chemical compound with the linear formula C15H23BN2O4 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications
- Asymmetric Synthesis of Alpha-Branched 2-Piperazinylbenzylamines : This study discusses the nucleophilic 1,2-addition with different organometallic reagents to produce highly diastereomerically enriched adducts. These compounds have potential applications in structure-activity studies, particularly in the search for novel ligands of the human melanocortin 4 receptor (Jiang et al., 2005).
Antimalarial Activity
- Potential Anti-Malarial Agents : A study on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, including structures related to the compound , demonstrated anti-malarial activity (Cunico et al., 2009).
Dendritic Melamines Synthesis
- Novel Dendritic G-2 Melamines Synthesis : This research involves the synthesis of novel dendritic G-2 melamines with piperidin-4-yl groups, utilizing a compound structurally related to the one (Sacalis et al., 2019).
Biological Screening
- Biological Screening of Derivatives : A series of derivatives of a similar compound were synthesized and screened for antibacterial, antifungal, and anthelmintic activity, showing potential as agents in these areas (Khan et al., 2019).
Synthesis of Other Derivatives
- Multiple studies have focused on synthesizing and characterizing derivatives of compounds structurally related to "(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid," exploring their potential applications in various fields such as antibacterial and antifungal activity, chemiluminescence, and anticancer properties. These include the works of Sanjeevarayappa et al. (2015), Kumara et al. (2017), McMurry et al. (1992), and Watanabe et al. (2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3,5-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O6S/c1-12-10-14(18(22)23)11-13(2)15(12)27(24,25)20-8-6-19(7-9-20)16(21)26-17(3,4)5/h10-11,22-23H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVGCEDEXIQUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113745 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid | |
CAS RN |
1704069-12-4 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



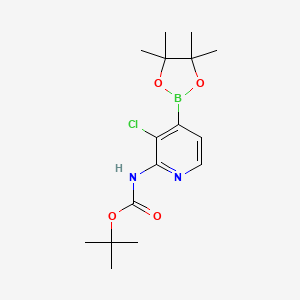
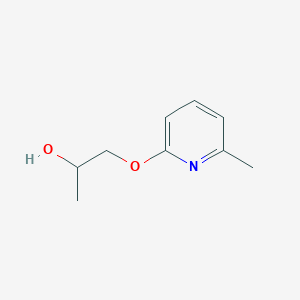
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)


